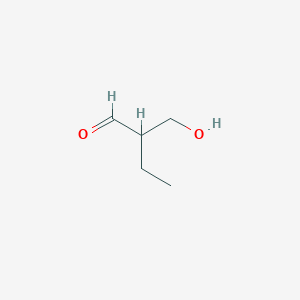
2-(Hydroxymethyl)butanal
Cat. No. B8362146
M. Wt: 102.13 g/mol
InChI Key: XIKVGYYSAJEFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06441254B1
Procedure details


The industrial preparation of trimethylolpropane (TMP) starts out from n-butyraldehyde and formaldehyde that are reacted in a two-stage reaction process. In a first reaction step, 2,2-dimethylolbutanal is formed first in a base-catalyzed aldol condensation via the intermediate 2-methylolbutanal. In a subsequent cross Cannizzaro reaction, trimethylol-propane together with formate salts are formed in the presence of stoichiometric amounts of a base.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2].C(=O)CCC.C=O>>[CH2:6]([C:3]([CH2:8][OH:9])([CH2:4][CH3:5])[CH:1]=[O:2])[OH:7].[CH2:6]([CH:3]([CH2:4][CH3:5])[CH:1]=[O:2])[OH:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)C(CC)(CO)CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are reacted in a two-stage reaction process
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a first reaction step
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(O)C(C=O)(CC)CO
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(O)C(C=O)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06441254B1
Procedure details


The industrial preparation of trimethylolpropane (TMP) starts out from n-butyraldehyde and formaldehyde that are reacted in a two-stage reaction process. In a first reaction step, 2,2-dimethylolbutanal is formed first in a base-catalyzed aldol condensation via the intermediate 2-methylolbutanal. In a subsequent cross Cannizzaro reaction, trimethylol-propane together with formate salts are formed in the presence of stoichiometric amounts of a base.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2].C(=O)CCC.C=O>>[CH2:6]([C:3]([CH2:8][OH:9])([CH2:4][CH3:5])[CH:1]=[O:2])[OH:7].[CH2:6]([CH:3]([CH2:4][CH3:5])[CH:1]=[O:2])[OH:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(O)C(CC)(CO)CO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are reacted in a two-stage reaction process
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a first reaction step
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(O)C(C=O)(CC)CO
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(O)C(C=O)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
